
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. In
Scientific Research Applications
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: This compound has been found to possess anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Anti-microbial activity: this compound has been found to possess anti-microbial activity, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific enzymes and receptors in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: This compound has been found to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer effects: this compound has been found to possess anti-cancer effects, making it a potential candidate for the development of new cancer therapies.
3. Anti-microbial effects: This compound has been found to possess anti-microbial effects, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound has been optimized to produce high yields of pure this compound, making it readily available for scientific research applications.
2. Wide range of applications: This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Some of the limitations of this compound include:
1. Limited understanding of mechanism of action: The mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain experiments.
2. Limited studies on toxicity: There are limited studies on the toxicity of this compound, making it important to exercise caution when handling and using it in experiments.
Future Directions
There are several future directions for research on 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. Some of these directions include:
1. Elucidating the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound.
2. Developing new therapies: this compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a potential candidate for the development of new therapies.
3. Studying toxicity: Further studies on the toxicity of this compound are needed to ensure its safe use in experiments.
In conclusion, this compound is a promising compound for scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to possess a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to develop new therapies.
Synthesis Methods
The synthesis of 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 8-methylquinolin-2-ol with m-tolyl hydrazine and acetic anhydride. This reaction results in the formation of the oxadiazole ring, which is an important feature of this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it readily available for scientific research applications.
properties
IUPAC Name |
8-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-5-3-8-14(9-11)19-21-17(22-24-19)15-10-13-7-4-6-12(2)16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEATXQTDBJJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=CC=CC(=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


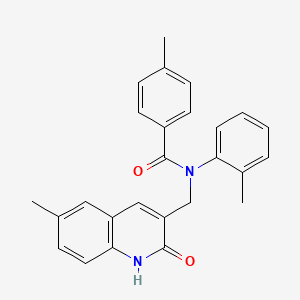


![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

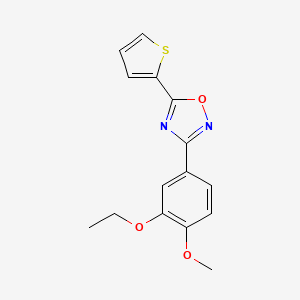
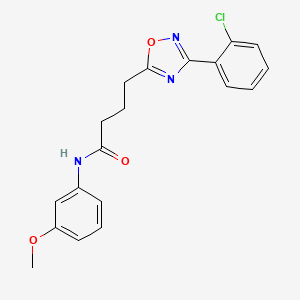
![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
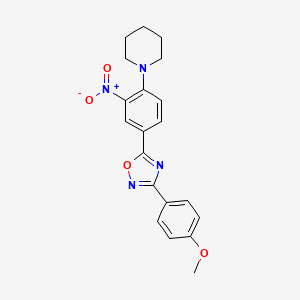
![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
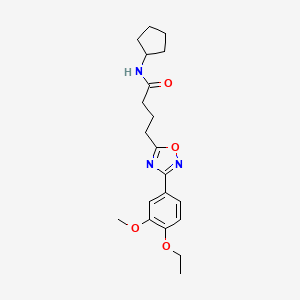
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)